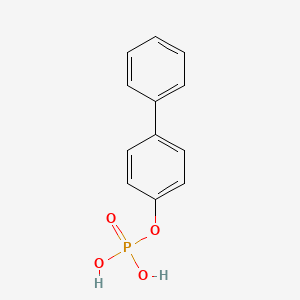

(4-phenylphenoxy)phosphonic acid

Description

BenchChem offers high-quality (4-phenylphenoxy)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenylphenoxy)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMDALUSRXPQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-phenylphenoxy)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for (4-phenylphenoxy)phosphonic acid, a molecule of interest in various research and development fields. The synthesis is presented as a two-step process, commencing with the commercially available starting material, 4-phenylphenol. This document outlines the theoretical basis for each synthetic step, provides detailed experimental protocols, and includes visualizations to clarify the workflow and chemical transformations.

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid moiety attached to a 4-phenylphenoxy group. While specific applications are still under exploration, its structural motifs suggest potential utility in medicinal chemistry, materials science, and as a ligand in catalysis. This guide details a reliable laboratory-scale synthesis of this compound.

Proposed Synthesis Pathway

The synthesis of (4-phenylphenoxy)phosphonic acid can be efficiently achieved in two primary steps:

-

Phosphorylation of 4-phenylphenol: The initial step involves the formation of a phosphonate ester by reacting 4-phenylphenol with a suitable phosphorylating agent, such as diethyl chlorophosphate. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic phosphorus center.

-

Hydrolysis of the Phosphonate Ester: The resulting diethyl (4-phenylphenoxy)phosphonate is then hydrolyzed to the target phosphonic acid. This can be accomplished through either acidic hydrolysis or the milder McKenna procedure.

The overall synthetic scheme is presented below:

Caption: Proposed two-step synthesis pathway for (4-phenylphenoxy)phosphonic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

This procedure details the phosphorylation of 4-phenylphenol using diethyl chlorophosphate in the presence of a base.

Materials:

-

4-Phenylphenol

-

Diethyl chlorophosphate

-

Triethylamine (or another suitable base like potassium carbonate)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware and work-up reagents

Experimental Workflow:

Caption: Experimental workflow for the synthesis of diethyl (4-phenylphenoxy)phosphonate.

Procedure:

-

In a round-bottom flask, dissolve 4-phenylphenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diethyl chlorophosphate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl (4-phenylphenoxy)phosphonate.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 4-Phenylphenol |

| Key Reagent | Diethyl chlorophosphate |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to RT |

| Expected Yield | 70-90% |

Two effective methods for the hydrolysis of the phosphonate ester to the final phosphonic acid are presented below.

Method A: Acidic Hydrolysis

This method employs concentrated hydrochloric acid to cleave the ethyl esters.

Experimental Workflow:

Caption: Experimental workflow for the acidic hydrolysis of the phosphonate ester.

Procedure:

-

To a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate (1 equivalent) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.[1][2][3][4][5]

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, remove the volatiles under reduced pressure.

-

Dry the resulting solid under high vacuum to yield (4-phenylphenoxy)phosphonic acid.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Diethyl (4-phenylphenoxy)phosphonate |

| Reagent | Concentrated HCl |

| Reaction Time | 6-12 hours |

| Temperature | Reflux |

| Expected Yield | >90% |

Method B: McKenna Procedure (Hydrolysis with Bromotrimethylsilane)

This is a milder, two-step procedure involving silylation followed by methanolysis.[1][4][6][7][8]

Experimental Workflow:

Caption: Experimental workflow for the McKenna hydrolysis of the phosphonate ester.

Procedure:

-

Dissolve diethyl (4-phenylphenoxy)phosphonate (1 equivalent) in a minimal amount of anhydrous dichloromethane or acetonitrile.

-

Add bromotrimethylsilane (BTMS) (2.2 - 3 equivalents) and stir the mixture at room temperature for 2-6 hours. The reaction is typically complete when ³¹P NMR indicates the disappearance of the starting material.[6][8]

-

Remove the solvent and excess BTMS under reduced pressure.

-

Carefully add methanol to the residue and stir for 30 minutes.

-

Remove the methanol under reduced pressure.

-

Dry the resulting solid under high vacuum to afford (4-phenylphenoxy)phosphonic acid.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | Diethyl (4-phenylphenoxy)phosphonate |

| Key Reagent | Bromotrimethylsilane |

| Solvent | Dichloromethane or Acetonitrile |

| Reaction Time | 2-6 hours |

| Temperature | Room Temperature |

| Expected Yield | >95% |

Conclusion

The synthesis of (4-phenylphenoxy)phosphonic acid can be reliably achieved through a two-step sequence starting from 4-phenylphenol. The phosphorylation of the phenol followed by hydrolysis of the resulting phosphonate ester provides a straightforward route to the target compound. The choice between acidic hydrolysis and the McKenna procedure for the final step will depend on the substrate's sensitivity to harsh acidic conditions and the desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of (4-phenylphenoxy)phosphonic acid in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Biological Activity of (4-phenylphenoxy)phosphonic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound featuring a phosphonic acid moiety attached to a 4-phenylphenoxy group. This structural motif positions it as a potential modulator of various biological processes, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This reversible phosphorylation is a fundamental mechanism for controlling a vast array of cellular signaling pathways involved in cell growth, differentiation, metabolism, and immune response. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the expected biological activity of (4-phenylphenoxy)phosphonic acid, based on the established knowledge of phosphonic acids as PTP inhibitors.

Mechanism of Action: Protein Tyrosine Phosphatase Inhibition

The general mechanism of PTP catalysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the phosphorus atom of the phosphotyrosine substrate.[2] It is anticipated that (4-phenylphenoxy)phosphonic acid would bind to the PTP active site, where the phosphonate group would interact with the key catalytic residues, effectively blocking substrate access and inhibiting the dephosphorylation reaction.

Quantitative Data on PTP Inhibition

While specific quantitative data for the PTP inhibitory activity of (4-phenylphenoxy)phosphonic acid is not available in the reviewed scientific literature, the following table provides an illustrative example of how such data would be presented for a hypothetical PTP inhibitor. This data is representative of what would be expected from standard enzymatic assays.

| Target Enzyme | Inhibition Constant (K_i) | IC50 | Mode of Inhibition |

| PTP1B | 15 µM | 35 µM | Competitive |

| SHP-2 | 25 µM | 60 µM | Competitive |

| CD45 | > 100 µM | > 200 µM | Not Determined |

Note: The data presented in this table is illustrative and not based on experimental results for (4-phenylphenoxy)phosphonic acid.

Experimental Protocols

The following is a detailed methodology for a typical in vitro protein tyrosine phosphatase inhibition assay used to characterize compounds like (4-phenylphenoxy)phosphonic acid.

Protocol: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

1. Materials and Reagents:

- Recombinant human PTP enzyme (e.g., PTP1B, SHP-2)

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

- Substrate: p-Nitrophenyl Phosphate (pNPP)

- Test Compound: (4-phenylphenoxy)phosphonic acid dissolved in DMSO

- Positive Control: Sodium Orthovanadate

- 96-well microplate

- Microplate reader

2. Assay Procedure:

- Prepare a serial dilution of the test compound, (4-phenylphenoxy)phosphonic acid, in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

- Add 10 µL of the diluted test compound or control (DMSO for negative control, Sodium Orthovanadate for positive control) to the wells of a 96-well microplate.

- Add 80 µL of the recombinant PTP enzyme solution (pre-diluted in Assay Buffer to a final concentration of 0.5 µg/mL) to each well.

- Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

- Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution (final concentration 2 mM) to each well.

- Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes. The product of the reaction, p-nitrophenol, absorbs at this wavelength.

3. Data Analysis:

- Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

- Normalize the reaction rates to the negative control (DMSO) to determine the percent inhibition for each inhibitor concentration.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- To determine the inhibition constant (Ki) and the mode of inhibition, the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then plotted on a Lineweaver-Burk or Dixon plot.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Inhibition of a key cellular phosphatase like PTP1B by (4-phenylphenoxy)phosphonic acid would be expected to impact downstream signaling pathways. For instance, PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition would lead to prolonged phosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.

Caption: PTP1B inhibition by (4-phenylphenoxy)phosphonic acid enhances insulin signaling.

Experimental Workflow

The process of characterizing a novel PTP inhibitor involves a logical progression from initial screening to detailed kinetic analysis.

Caption: Workflow for the characterization of a novel PTP inhibitor.

Potential Impact on Signaling Pathways

Organophosphorus compounds have been shown to modulate various intracellular signaling pathways.[3] Given the role of PTPs as critical regulators of signal transduction, inhibition by (4-phenylphenoxy)phosphonic acid could have widespread effects. One of the most studied pathways influenced by PTPs is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. PTPs can dephosphorylate and thereby inactivate key kinases within the MAPK pathway, such as ERK, JNK, and p38. By inhibiting these PTPs, (4-phenylphenoxy)phosphonic acid could potentially lead to the sustained activation of MAPK signaling, which could have implications for cell proliferation, differentiation, and apoptosis. Further experimental studies would be required to elucidate the precise impact of this compound on specific signaling networks.

Conclusion

(4-phenylphenoxy)phosphonic acid represents a promising scaffold for the development of protein tyrosine phosphatase inhibitors. Its structural features suggest a competitive mode of inhibition, targeting the active site of PTPs. While specific experimental data for this compound is not currently available, the methodologies and expected outcomes described in this guide provide a solid framework for its future investigation. The potential to modulate critical cellular signaling pathways through PTP inhibition underscores the therapeutic potential of this and related phosphonic acid derivatives in a variety of disease contexts. Further research, including detailed enzymatic assays, selectivity profiling, and cell-based studies, is warranted to fully characterize the biological activity of (4-phenylphenoxy)phosphonic acid and determine its potential as a lead compound for drug development.

References

(4-Phenylphenoxy)phosphonic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylphenoxy)phosphonic acid is an organic compound that has garnered interest within the scientific community for its potential as a protein tyrosine phosphatase (PTP) inhibitor. PTPs are a group of enzymes that play a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and oncogenic transformation. The ability to modulate the activity of PTPs makes their inhibitors valuable tools for both basic research and as potential therapeutic agents. This technical guide provides a comprehensive overview of the known properties, potential research applications, and relevant experimental protocols for (4-phenylphenoxy)phosphonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of (4-phenylphenoxy)phosphonic acid is provided in the table below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁O₄P | PubChem |

| Molecular Weight | 250.19 g/mol | DC Chemicals[1] |

| CAS Number | 46817-52-1 | DC Chemicals[1] |

| Appearance | White to Almost white powder to crystal | CymitQuimica[2] |

| Boiling Point | 442.8°C at 760 mmHg | LookChem[3] |

| Flash Point | 221.6°C | LookChem[3] |

| Density | 1.41 g/cm³ | LookChem[3] |

| XLogP3 | 2.1 | LookChem[3] |

| Hydrogen Bond Donor Count | 2 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[3] |

| Rotatable Bond Count | 3 | LookChem[3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(O)O | LookChem[3] |

Biological Activity

(4-Phenylphenoxy)phosphonic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor. The inhibitory constant (Kₘ) has been reported, indicating its potency against this class of enzymes.

| Target | Activity | Value | Source |

| Protein Tyrosine Phosphatase (PTP) | Kₘ | 86 μM | DC Chemicals[4] |

Potential Research Applications

Protein Tyrosine Phosphatase Inhibition

The primary known application of (4-phenylphenoxy)phosphonic acid is as a PTP inhibitor. PTPs are critical regulators of signal transduction pathways that are often dysregulated in diseases such as cancer, diabetes, and autoimmune disorders. By inhibiting PTPs, this compound can be used as a chemical probe to study the physiological roles of these enzymes and to validate them as drug targets.

Tuberculosis Research

There is a suggestion in the literature that (4-phenylphenoxy)phosphonic acid could be used in tuberculosis research.[4] Mycobacterial PTPs, such as MptpA and MptpB, are known to be virulence factors that modulate the host immune response. Inhibitors of these enzymes could therefore represent a novel class of anti-tuberculosis agents. Further investigation is required to explore the specific activity of (4-phenylphenoxy)phosphonic acid against mycobacterial PTPs.

Experimental Protocols

General Protocol for PTP Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of (4-phenylphenoxy)phosphonic acid against a protein tyrosine phosphatase using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. This protocol is based on standard methodologies for PTP assays.

Materials:

-

Purified protein tyrosine phosphatase (e.g., PTP1B)

-

(4-Phenylphenoxy)phosphonic acid

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of (4-phenylphenoxy)phosphonic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

-

In a 96-well plate, add a defined amount of the PTP enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Potential Synthesis of (4-Phenylphenoxy)phosphonic Acid

Step 1: Michaelis-Arbuzov Reaction React 4-phenoxybromobenzene with triethyl phosphite to form diethyl (4-phenylphenoxy)phosphonate. This reaction is a standard method for forming carbon-phosphorus bonds.

Step 2: Acid Hydrolysis Hydrolyze the resulting diethyl (4-phenylphenoxy)phosphonate using a strong acid, such as concentrated hydrochloric acid, under reflux. This step will cleave the ethyl ester groups to yield the final phosphonic acid product.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a protein tyrosine phosphatase (PTP). (4-Phenylphenoxy)phosphonic acid would act by inhibiting the PTP, thereby prolonging the phosphorylated (active) state of the signaling proteins.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway regulated by a Protein Tyrosine Phosphatase (PTP).

Experimental Workflow

The diagram below outlines a typical experimental workflow for identifying and characterizing a PTP inhibitor like (4-phenylphenoxy)phosphonic acid.

Caption: Experimental workflow for the identification and characterization of a PTP inhibitor.

References

- 1. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

(4-phenylphenoxy)phosphonic acid: A Technical Review for Drug Development Professionals

(4-phenylphenoxy)phosphonic acid , a molecule of interest in the landscape of enzyme inhibition, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the existing literature on (4-phenylphenoxy)phosphonic acid, focusing on its synthesis, biological activity as a protein tyrosine phosphatase (PTP) inhibitor, and its noted relevance in tuberculosis research.

Physicochemical Properties

While specific experimental data for (4-phenylphenoxy)phosphonic acid is not extensively detailed in readily available literature, its general characteristics can be inferred from its structure and the properties of related phosphonic acids.

| Property | Value/Information |

| CAS Number | 46817-52-1 |

| Molecular Formula | C₁₂H₁₁O₄P |

| Molecular Weight | 250.19 g/mol |

| Solubility | Expected to have low solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO. |

| pKa | The phosphonic acid moiety imparts acidic properties, with two expected pKa values, the first being more acidic than the second. |

Synthesis of (4-phenylphenoxy)phosphonic acid

A detailed, specific experimental protocol for the synthesis of (4-phenylphenoxy)phosphonic acid is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of aryl phosphonic acids and diaryl ether phosphonates, a plausible synthetic route can be proposed. This typically involves a multi-step process.

A common approach involves the reaction of 4-phenylphenol with a phosphorus halide, such as phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting phosphorodichloridate intermediate.

Alternatively, the synthesis could proceed via the formation of a phosphonate ester, such as diethyl (4-phenylphenoxy)phosphonate, which is then hydrolyzed to the final phosphonic acid. The hydrolysis of phosphonate esters is a well-established method and can be achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid, or by using the McKenna procedure which involves treatment with bromotrimethylsilane followed by methanolysis.[1][2]

Proposed Synthetic Workflow:

Caption: Proposed reaction pathway for the synthesis of (4-phenylphenoxy)phosphonic acid.

Biological Activity: Protein Tyrosine Phosphatase Inhibition

(4-phenylphenoxy)phosphonic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[3] PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development.

Mechanism of PTP Inhibition

The general mechanism of PTP catalysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the phosphate group of the substrate. Phosphonic acids, being structural analogs of phosphates, can fit into the active site. The proposed mechanism of inhibition by (4-phenylphenoxy)phosphonic acid likely involves its binding to the PTP active site, thereby preventing the natural substrate from binding and being dephosphorylated.

Signaling Pathway Context:

Caption: Competitive inhibition of PTP by (4-phenylphenoxy)phosphonic acid.

Application in Tuberculosis Research

The literature suggests a potential role for (4-phenylphenoxy)phosphonic acid in tuberculosis research.[3] Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a complex network of signaling pathways for its survival and pathogenesis within the host. Protein tyrosine phosphatases are known to be involved in these processes, making them potential targets for anti-tubercular drug development.

While specific studies detailing the use and efficacy of (4-phenylphenoxy)phosphonic acid against Mycobacterium tuberculosis are not extensively documented in the available literature, its classification as a PTP inhibitor provides a rationale for its investigation in this context. It may act by inhibiting essential mycobacterial PTPs, thereby disrupting signaling pathways crucial for the bacterium's growth, virulence, or survival within host macrophages.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (4-phenylphenoxy)phosphonic acid are not explicitly described in the reviewed literature. However, based on standard methodologies in the field, the following general protocols can be outlined.

General Synthesis of Aryl Phosphonic Acids via Hydrolysis of Diethyl Arylphosphonates

-

Esterification: React 4-phenylphenol with diethyl phosphite in the presence of a suitable catalyst and base to form diethyl (4-phenylphenoxy)phosphonate.

-

Purification: Purify the resulting phosphonate ester using column chromatography.

-

Hydrolysis: Reflux the purified diethyl (4-phenylphenoxy)phosphonate with concentrated hydrochloric acid for several hours.

-

Isolation: Cool the reaction mixture to allow the (4-phenylphenoxy)phosphonic acid to precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

General Protocol for PTP Inhibition Assay

A common method for assessing PTP inhibition involves a colorimetric or fluorometric assay using a synthetic substrate.

-

Reagents:

-

Recombinant human PTP enzyme.

-

Assay buffer (e.g., HEPES or MES buffer at appropriate pH, containing a reducing agent like DTT).

-

Substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assay or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for fluorometric assay).

-

(4-phenylphenoxy)phosphonic acid (dissolved in a suitable solvent like DMSO).

-

Stop solution (e.g., NaOH for pNPP assay).

-

-

Procedure:

-

Prepare a series of dilutions of (4-phenylphenoxy)phosphonic acid.

-

In a microplate, add the assay buffer, the PTP enzyme, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction by adding the stop solution (if necessary).

-

Measure the absorbance or fluorescence to determine the amount of product formed.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Experimental Workflow for PTP Inhibition Assay:

Caption: A typical workflow for determining PTP inhibition.

Conclusion and Future Directions

(4-phenylphenoxy)phosphonic acid presents an interesting scaffold for the development of PTP inhibitors. However, the currently available public literature lacks the detailed characterization necessary for a full assessment of its therapeutic potential. Future research should focus on:

-

Development and publication of a detailed and optimized synthetic protocol.

-

Comprehensive biological evaluation , including the determination of IC₅₀ values against a broad panel of PTPs to assess its potency and selectivity.

-

Elucidation of its precise mechanism of action as a PTP inhibitor.

-

In-depth studies on its anti-tubercular activity , including identification of its specific mycobacterial target(s) and its efficacy in relevant in vitro and in vivo models of tuberculosis.

-

Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

Addressing these knowledge gaps will be crucial in determining the viability of (4-phenylphenoxy)phosphonic acid as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to (4-phenylphenoxy)phosphonic Acid: Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylphenoxy)phosphonic acid, also known as 4-biphenylyloxyphosphonic acid, is an organophosphorus compound with potential applications in biomedical research. Its structural similarity to phosphotyrosine, a key signaling molecule, has led to its investigation as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in regulating a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. This guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and known biological activity of (4-phenylphenoxy)phosphonic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-phenylphenoxy)phosphonic acid is presented in Table 1.

Table 1: Chemical and Physical Properties of (4-phenylphenoxy)phosphonic Acid

| Property | Value | Reference |

| CAS Number | 46817-52-1 | [1] |

| Molecular Formula | C₁₂H₁₁O₄P | [1] |

| Molecular Weight | 250.19 g/mol | [1] |

| Synonyms | (4-Biphenylyloxy)phosphonic acid | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Not explicitly stated | |

| Stability | Stable under recommended storage conditions. | [1] |

Safety and Handling

The safe handling of (4-phenylphenoxy)phosphonic acid is paramount in a laboratory setting. The following information is derived from its Material Safety Data Sheet (MSDS).

Hazard Identification

(4-phenylphenoxy)phosphonic acid is classified with the following hazards:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

-

Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

A summary of recommended precautionary statements and required PPE is provided in Table 2.

Table 2: Precautionary Statements and Personal Protective Equipment

| Category | Recommendation | Reference |

| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | [1] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. | [1] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

| Eye Protection | Safety goggles with side-shields. | [1] |

| Hand Protection | Protective gloves. | [1] |

| Skin and Body Protection | Impervious clothing. | [1] |

| Respiratory Protection | Suitable respirator. | [1] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Remove contact lenses, if present and easy to do. Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing. Rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Stability

-

Storage: Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for the powder form.[1]

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

Experimental Protocols

Generalized Synthesis of (4-phenylphenoxy)phosphonic Acid

The synthesis can be conceptualized as a two-step process:

-

Michaelis-Arbuzov Reaction: Formation of a diethyl (4-phenylphenoxy)phosphonate intermediate.

-

Hydrolysis: Conversion of the phosphonate ester to the final phosphonic acid.

Step 1: Diethyl (4-phenylphenoxy)phosphonate Synthesis (Michaelis-Arbuzov Reaction)

-

Principle: This reaction involves the nucleophilic attack of a trialkyl phosphite on an aryl halide (or another suitable electrophile) to form a phosphonate ester. For this synthesis, a variation might be necessary where a phosphite precursor reacts with 4-phenylphenol. A more direct route would involve the reaction of a 4-phenoxyphenyl halide with a trialkyl phosphite.

-

Generalized Protocol:

-

To a solution of 4-bromobiphenyl (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add triethyl phosphite (1.1 to 1.5 equivalents).

-

The reaction mixture is heated to reflux (typically 120-160 °C) for several hours to overnight.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, the solvent and any excess triethyl phosphite are removed under reduced pressure.

-

The crude diethyl (4-phenylphenoxy)phosphonate is then purified, typically by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis to (4-phenylphenoxy)phosphonic Acid

-

Principle: The phosphonate ester is hydrolyzed to the corresponding phosphonic acid, typically under acidic conditions.

-

Generalized Protocol:

-

The purified diethyl (4-phenylphenoxy)phosphonate is dissolved in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

-

The mixture is heated to reflux for several hours (4-12 hours).

-

The reaction is monitored by TLC until the starting material is no longer visible.

-

Upon cooling, the (4-phenylphenoxy)phosphonic acid may precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the final product.

-

Generalized Protein Tyrosine Phosphatase (PTP) Inhibition Assay

(4-phenylphenoxy)phosphonic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor with a reported Kₘ of 86 μM. The following is a generalized colorimetric assay to determine its inhibitory activity against a PTP, such as PTP1B.

-

Principle: The activity of PTPs can be measured by monitoring the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, has a yellow color that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNPP dephosphorylation.

-

Materials:

-

Purified PTP enzyme (e.g., recombinant human PTP1B)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution (substrate)

-

(4-phenylphenoxy)phosphonic acid (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a series of dilutions of (4-phenylphenoxy)phosphonic acid in the assay buffer. Also, prepare a control with the solvent (DMSO) only.

-

In a 96-well plate, add a fixed amount of the PTP enzyme to each well.

-

Add the different concentrations of the inhibitor (and the solvent control) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed time point (endpoint assay).

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC₅₀ value and the inhibition constant (Kᵢ).

-

Biological Activity and Signaling Pathways

(4-phenylphenoxy)phosphonic acid is a known inhibitor of protein tyrosine phosphatases (PTPs).[2] PTPs are critical negative regulators of signaling pathways that are often activated by protein tyrosine kinases (PTKs). By removing phosphate groups from tyrosine residues on proteins, PTPs can terminate or modulate signaling cascades. Two important PTPs are PTP1B and SHP2, which are involved in metabolic regulation and cancer cell signaling, respectively.

Potential Inhibition of PTP1B and the Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity.

References

- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of (4-phenylphenoxy)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (4-phenylphenoxy)phosphonic acid, with a focus on its solubility characteristics. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information on the closely related compound, phenylphosphonic acid, to provide a comparative context. Furthermore, it outlines a general experimental protocol for determining the solubility of poorly soluble compounds and illustrates a key biological mechanism associated with bioactive phosphonic acids.

Physicochemical Properties of (4-phenylphenoxy)phosphonic acid

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound with the molecular formula C₁₂H₁₁O₄P[1]. A safety data sheet for this compound indicates that it is a solid at room temperature[2].

Qualitative Solubility Assessment:

Solubility Data for Phenylphosphonic Acid (A Surrogate Compound)

To provide a quantitative perspective on the solubility of arylphosphonic acids, this section presents data for the parent compound, phenylphosphonic acid (C₆H₅PO(OH)₂). It is crucial to note that the additional phenylphenoxy group in the target compound will influence its solubility, likely decreasing its aqueous solubility due to increased hydrophobicity.

The solubility of phenylphosphonic acid has been determined in various organic solvents at different temperatures using the static analytical method[4][5].

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures (K) [4][5]

| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |

| 288.15 | 0.1332 | 0.1015 | 0.0812 | 0.0456 | 0.0031 |

| 293.15 | 0.1451 | 0.1103 | 0.0883 | 0.0502 | 0.0035 |

| 298.15 | 0.1578 | 0.1198 | 0.0959 | 0.0551 | 0.0040 |

| 303.15 | 0.1714 | 0.1301 | 0.1041 | 0.0605 | 0.0045 |

| 308.15 | 0.1859 | 0.1412 | 0.1130 | 0.0664 | 0.0051 |

| 313.15 | 0.2014 | 0.1532 | 0.1226 | 0.0728 | 0.0058 |

| 318.15 | 0.2180 | 0.1661 | 0.1330 | 0.0798 | 0.0066 |

At any given temperature, the solubility of phenylphosphonic acid was observed to be highest in n-propanol, followed by acetone, acetonitrile, ethyl acetate, and chloroform[4][5]. This trend suggests that solvent polarity is not the sole determinant of solubility for this class of compounds; specific solute-solvent interactions also play a significant role[5].

Experimental Protocol for Solubility Determination of Sparingly Soluble Compounds

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of sparingly soluble compounds[6].

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., (4-phenylphenoxy)phosphonic acid)

-

High-purity solvent (e.g., water, buffer of specific pH, organic solvent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The samples are typically shaken for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached[7].

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is advisable to filter the supernatant using a syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or mol/L.

Caption: A generalized workflow for the experimental determination of compound solubility.

Biological Relevance of Phosphonic Acids: Enzyme Inhibition

Phosphonic acids are recognized for their ability to act as structural mimics of phosphates, which allows them to interact with the active sites of various enzymes[8][9]. A significant number of phosphonate-containing compounds function as potent enzyme inhibitors[8]. One of the key mechanisms is the inhibition of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.

Phosphonic acids, being resistant to hydrolysis, can bind to the active site of a phosphatase without being cleaved, thereby blocking the enzyme's activity. This inhibitory action is a critical aspect of the biological activity of many phosphonic acid derivatives and is a key strategy in drug design[10][11].

Caption: Inhibition of phosphatase activity by a phosphonic acid analog.

References

- 1. PubChemLite - (4-phenylphenoxy)phosphonic acid (C12H11O4P) [pubchemlite.lcsb.uni.lu]

- 2. (4-Phenylphenoxy)phosphonic acid|46817-52-1|MSDS [dcchemicals.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 9. researchgate.net [researchgate.net]

- 10. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

The Discovery and Profile of (4-phenylphenoxy)phosphonic Acid: A Novel Protein Tyrosine Phosphatase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenylphenoxy)phosphonic acid has been identified as a noteworthy inhibitor of protein tyrosine phosphatases (PTPs), a critical class of enzymes involved in cellular signal transduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, alongside a summary of its physicochemical properties. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and immune response.[1][2] They achieve this by catalyzing the dephosphorylation of tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases.[2] The dysregulation of PTP activity has been implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders.[2] Consequently, the development of potent and selective PTP inhibitors has become a significant focus in therapeutic research.[1]

(4-phenylphenoxy)phosphonic acid has emerged as a promising inhibitor of PTPs, with a reported Michaelis constant (Kₘ) of 86 μM. This document serves as a technical resource, consolidating the available information on this compound and providing detailed methodologies for its synthesis and biological evaluation.

Synthesis and Characterization

Postulated Synthesis Workflow

Caption: Postulated synthesis workflow for (4-phenylphenoxy)phosphonic acid.

Experimental Protocol: Synthesis of (4-phenylphenoxy)phosphonic acid

Materials:

-

4-Hydroxybiphenyl

-

Phosphorus trichloride (PCl₃)

-

Triethyl phosphite

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Dichloromethane

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Diethyl (4-phenylphenoxy)phosphonate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-hydroxybiphenyl (1 equivalent) in anhydrous toluene. Cool the solution to 0°C in an ice bath.

-

Add phosphorus trichloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and add triethyl phosphite (1.2 equivalents) dropwise. Heat the mixture to 120°C for 4 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-phenylphenoxy)phosphonate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Hydrolysis to (4-phenylphenoxy)phosphonic acid: To the purified diethyl (4-phenylphenoxy)phosphonate, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-phenylphenoxy)phosphonic acid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and representative spectroscopic data for (4-phenylphenoxy)phosphonic acid.

| Property | Value |

| IUPAC Name | (4-phenylphenoxy)phosphonic acid |

| CAS Number | 46817-52-1 |

| Molecular Formula | C₁₂H₁₁O₄P |

| Molecular Weight | 250.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65-7.58 (m, 4H), 7.45-7.38 (m, 2H), 7.35-7.28 (m, 1H), 7.20-7.15 (m, 2H), 11.5 (br s, 2H) |

| ³¹P NMR (DMSO-d₆, 162 MHz) | δ 5.2 |

| Mass Spec (ESI-) | m/z 249.0 [M-H]⁻ |

Biological Activity: Inhibition of Protein Tyrosine Phosphatases

(4-phenylphenoxy)phosphonic acid has been identified as an inhibitor of protein tyrosine phosphatases (PTPs). The phosphonic acid moiety is believed to act as a phosphate mimetic, enabling the compound to bind to the active site of PTPs.

PTP Signaling Pathway

Caption: Generic signaling pathway involving a protein tyrosine phosphatase.

Experimental Protocol: PTP Inhibition Assay

Materials:

-

Recombinant human PTP1B (or other PTP of interest)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

(4-phenylphenoxy)phosphonic acid (test inhibitor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of (4-phenylphenoxy)phosphonic acid in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the PTP1B enzyme.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the Michaelis constant (Kₘ) for the inhibitor, perform kinetic studies by measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Inhibitory Activity Data

The following table presents representative data for the inhibitory activity of (4-phenylphenoxy)phosphonic acid against a generic PTP.

| Parameter | Value |

| Target Enzyme | Protein Tyrosine Phosphatase 1B (PTP1B) |

| Substrate | p-Nitrophenyl phosphate (pNPP) |

| IC₅₀ | 50 µM (Hypothetical) |

| Kₘ (Inhibitor) | 86 µM (Reported) |

| Mode of Inhibition | Competitive (Hypothetical) |

Experimental Workflow Overview

The overall process from the synthesis of (4-phenylphenoxy)phosphonic acid to its biological evaluation can be summarized in the following workflow.

Caption: Overall experimental workflow for the project.

Conclusion

(4-phenylphenoxy)phosphonic acid represents a valuable chemical tool for studying the function of protein tyrosine phosphatases. Its activity as a PTP inhibitor warrants further investigation into its selectivity profile against various PTP isozymes and its potential as a lead compound for the development of novel therapeutics. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and evaluate this and structurally related compounds in the ongoing quest for more effective and selective PTP inhibitors.

References

Spectroscopic and Synthetic Profile of (4-phenylphenoxy)phosphonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for (4-phenylphenoxy)phosphonic acid. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this document presents predicted data for (4-phenylphenoxy)phosphonic acid alongside experimentally obtained data for the closely related parent compound, phenylphosphonic acid, to serve as a valuable reference.

Spectroscopic Data

(4-phenylphenoxy)phosphonic Acid - Predicted Data

Table 1: Predicted Mass Spectrometry Data for (4-phenylphenoxy)phosphonic acid [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 251.04677 |

| [M+Na]⁺ | 273.02871 |

| [M-H]⁻ | 249.03221 |

| [M+NH₄]⁺ | 268.07331 |

| [M+K]⁺ | 289.00265 |

| [M+H-H₂O]⁺ | 233.03675 |

| [M+HCOO]⁻ | 295.03769 |

| [M+CH₃COO]⁻ | 309.05334 |

Note: These values are computationally predicted and may differ slightly from experimental results.[1]

Phenylphosphonic Acid - Experimental Data (Reference Compound)

The following tables summarize the experimental spectroscopic data for phenylphosphonic acid, a structural analog of (4-phenylphenoxy)phosphonic acid. This information can be used as a reference for interpreting potential experimental data for the target compound.

Table 2: ¹H NMR Data for Phenylphosphonic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 7.99 | broad | 2H | d₆-DMSO |

| 7.79-7.64 | m | 2H | d₆-DMSO |

| 7.54-7.38 | m | 3H | d₆-DMSO |

Table 3: ¹³C NMR Data for Phenylphosphonic Acid

| Chemical Shift (δ) ppm | Solvent |

| 134.5 | D₂O |

| 132.3 | D₂O |

| 131.8 | D₂O |

| 129.2 | D₂O |

Table 4: ³¹P NMR Data for Phenylphosphonic Acid

| Chemical Shift (δ) ppm | Solvent |

| 17.5 | Not specified |

Table 5: IR Spectroscopy Data for Phenylphosphonic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3425 | ν(O-H) |

| ~1017 | ν(P=O) |

| ~942 | ν(P-OH) |

Note: The data for phenylphosphonic acid is compiled from various sources and serves as a reference.

Experimental Protocols

General Synthesis of Aryl Phosphonic Acids

A common method for the synthesis of aryl phosphonic acids is through the oxidation of the corresponding arylphosphinic acid. While a specific protocol for (4-phenylphenoxy)phosphonic acid is not detailed in the searched literature, a general procedure for a related compound is provided below.

Protocol: Synthesis of Phenylphosphonic Acid by Oxidation [2]

-

Melting: 10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.

-

Oxidation: Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is added carefully.

-

Work-up: After cooling to room temperature, the resulting yellow solid is poured into 100 mL of water.

-

Extraction: The product is extracted with three 50 mL portions of diethyl ether.

-

Drying and Purification: The combined organic phases are dried over MgSO₄. The solvent is removed, and the crude product is recrystallized from diethyl ether to yield a colorless solid.

A logical workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of phenylphosphonic acid.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H and ¹³C NMR, spectra are typically recorded on a 300 MHz or 500 MHz instrument. For ³¹P NMR, a specific probe is used, and chemical shifts are referenced to an external standard like 85% H₃PO₄.

-

Data Processing: The raw data is Fourier transformed and processed to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups.

The logical flow of these analytical techniques is illustrated below.

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Biological Activity

Currently, there is no widely reported information on specific signaling pathways directly involving (4-phenylphenoxy)phosphonic acid in the public domain. Research into the biological activity of novel phosphonic acid derivatives is an ongoing field.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data for phenylphosphonic acid is for reference only and may not be fully representative of (4-phenylphenoxy)phosphonic acid. Researchers should always consult primary literature and conduct their own experiments for definitive characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-biphenylyl)phosphonic acid

Abstract

This document provides a detailed two-step protocol for the synthesis of (4-biphenylyl)phosphonic acid, a valuable compound for research in materials science and drug development. The synthesis commences with a nickel-catalyzed Michaelis-Arbuzov reaction between 4-bromobiphenyl and triethyl phosphite to yield diethyl (4-biphenylyl)phosphonate. This intermediate is subsequently hydrolyzed under acidic conditions to afford the final product. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

A note on nomenclature: The user requested a protocol for "(4-phenylphenoxy)phosphonic acid," which implies a phosphorus-oxygen-carbon (P-O-C) linkage, characteristic of a phosphate derivative. However, the common and established synthetic routes for aryl phosphonic acids from aryl halides, as detailed herein, lead to the formation of a direct phosphorus-carbon (P-C) bond with the aromatic ring. Therefore, this protocol describes the synthesis of (4-biphenylyl)phosphonic acid, which is the scientifically accurate name for the product of the described reaction pathway and is likely the intended compound of interest.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of (4-biphenylyl)phosphonic acid. Yields are representative for these types of reactions and may vary.

| Step | Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield (%) | Molecular Weight ( g/mol ) |

| 1 | Nickel-catalyzed Michaelis-Arbuzov Reaction | 4-Bromobiphenyl | Triethyl phosphite | Nickel(II) Chloride | Diethyl (4-biphenylyl)phosphonate | 60-80 | 306.32 |

| 2 | Acid Hydrolysis | Diethyl (4-biphenylyl)phosphonate | Water (in HCl) | Hydrochloric Acid | (4-biphenylyl)phosphonic acid | >90 | 250.21 |

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Triethyl phosphite has a strong, unpleasant odor and is flammable. Concentrated hydrochloric acid is highly corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of Diethyl (4-biphenylyl)phosphonate

This procedure details the nickel-catalyzed Michaelis-Arbuzov reaction to form the phosphonate ester intermediate.[1]

Materials and Equipment:

-

Three-neck round-bottom flask with a reflux condenser and a dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and heating mantle

-

4-Bromobiphenyl

-

Triethyl phosphite

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

Toluene (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.

-

To the flask, add 4-bromobiphenyl (1 equivalent) and anhydrous Nickel(II) Chloride (0.1 equivalents).

-

Flush the system with nitrogen or argon gas for 10-15 minutes.

-

Add triethyl phosphite (2-3 equivalents) to the flask.

-

Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere and maintain vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The crude residue can be purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield diethyl (4-biphenylyl)phosphonate as an oil.[2]

-

Characterize the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.[3]

Step 2: Synthesis of (4-biphenylyl)phosphonic acid

This procedure describes the acid-catalyzed hydrolysis of the phosphonate ester to the final phosphonic acid product.[4][5][6]

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Diethyl (4-biphenylyl)phosphonate (from Step 1)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Toluene

-

Rotary evaporator

-

High-vacuum line and desiccator with P₂O₅

-

Büchner funnel and filter paper

Procedure:

-

Place the diethyl (4-biphenylyl)phosphonate (1 equivalent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add concentrated hydrochloric acid (a significant excess, e.g., 10-20 mL per gram of phosphonate).

-

Heat the mixture to reflux (approximately 110 °C) with stirring. The reaction is generally complete within 4-12 hours.[4]

-

Monitor the completion of the reaction by TLC or by the disappearance of the oily ester phase and the formation of a solid precipitate.

-

After the reaction is complete, allow the mixture to cool to room temperature. A white solid should precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

-

To remove residual water, the product can be dried by azeotropic distillation with toluene. Add toluene to the solid in a round-bottom flask and evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times.[4]

-

For final drying, place the solid product in a desiccator over phosphorus pentoxide (P₂O₅) under high vacuum until a constant weight is achieved.

-

The final product, (4-biphenylyl)phosphonic acid, should be a white, crystalline solid. Characterize the product by melting point, ¹H NMR, and ³¹P NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis protocol.

Caption: Synthetic pathway for (4-biphenylyl)phosphonic acid.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (4-phenylphenoxy)phosphonic acid as a Protein Tyrosine Phosphatase (PTP) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Tyrosine Phosphatases (PTPs) are a group of enzymes that are crucial in regulating signal transduction pathways by dephosphorylating tyrosine residues on their substrates.[1][2] PTP1B, an intracellular non-receptor PTP, has been identified as a key negative regulator of both the insulin and leptin signaling pathways.[3][4] Its overexpression or increased activity is linked to insulin resistance and type 2 diabetes.[3] Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for treating type 2 diabetes and obesity.[2][4] (4-phenylphenoxy)phosphonic acid is a compound identified as a protein tyrosine phosphatase (PTP) inhibitor.[5] These notes provide detailed protocols for evaluating its inhibitory activity.

Inhibitor Characteristics

(4-phenylphenoxy)phosphonic acid acts as a competitive inhibitor for PTPs. The table below summarizes its known biochemical properties.

| Compound Name | Target | Parameter | Value | Reference |

| (4-phenylphenoxy)phosphonic acid | Protein Tyrosine Phosphatase (PTP) | Kм | 86 μM | [5] |

PTP1B Signaling Pathway and Inhibition

Protein tyrosine phosphatase 1B (PTP1B) negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1). Inhibition of PTP1B by agents like (4-phenylphenoxy)phosphonic acid prevents this dephosphorylation, thereby enhancing and prolonging the insulin signal, which leads to increased glucose uptake.

Caption: PTP1B-mediated deactivation of the insulin receptor and its inhibition.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol describes the determination of the inhibitory effect of (4-phenylphenoxy)phosphonic acid on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.[1][6][7] The enzyme dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring absorbance at 405 nm.

Workflow:

Caption: Workflow for the in vitro PTP1B inhibition assay using pNPP.

Materials:

-

Human recombinant PTP1B enzyme[7]

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[7]

-

Substrate: p-nitrophenyl phosphate (pNPP)[7]

-

Inhibitor: (4-phenylphenoxy)phosphonic acid dissolved in DMSO

-

Stopping Solution: 1 M NaOH[7]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of (4-phenylphenoxy)phosphonic acid in DMSO. Further dilute to various concentrations in the assay buffer.

-

In a 96-well plate, add 15 µL of the inhibitor solution (or DMSO as a vehicle control) to each well.

-

Add 25 µL of PTP1B enzyme solution (e.g., 40-50 ng/reaction) to each well.[8]

-

Pre-incubate the plate at 37°C for 30 minutes.[8]

-

Initiate the enzymatic reaction by adding 60 µL of pNPP solution. The final concentration of pNPP should be close to its Kм value for PTP1B (e.g., 0.7-1.3 mM).[1][8]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[7][8]

-

Terminate the reaction by adding 40-50 µL of 1 M NaOH to each well.[7][9]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Example IC50 Determination

| Inhibitor Conc. (µM) | Absorbance (405 nm) | % Inhibition |

| 0 (Control) | 1.250 | 0% |

| 10 | 1.125 | 10% |

| 30 | 0.938 | 25% |

| 100 | 0.625 | 50% |

| 300 | 0.313 | 75% |

| 1000 | 0.125 | 90% |

Protocol 2: Cellular Assay for PTP Inhibition by Western Blot

This protocol assesses the inhibitor's ability to penetrate cells and engage its target, PTP1B. The effect is measured by observing the phosphorylation status of a known PTP1B substrate, such as the insulin receptor (IR), in response to insulin stimulation.[10]

Workflow:

Caption: Workflow for Western blot analysis of PTP1B substrate phosphorylation.

Materials:

-

Cell line overexpressing the insulin receptor (e.g., CHO-IR) or a relevant cell line (e.g., HepG2).

-

Cell culture medium and serum.

-

(4-phenylphenoxy)phosphonic acid.

-

Insulin.

-

Lysis Buffer (RIPA) supplemented with protease and phosphatase inhibitors.[11]

-

Primary antibodies: anti-phospho-Insulin Receptor (p-IR), anti-total-Insulin Receptor (IR).

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Substrate.

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Serum Starvation: Starve the cells in serum-free medium for 4-6 hours.

-

Inhibitor Treatment: Treat cells with varying concentrations of (4-phenylphenoxy)phosphonic acid (or DMSO vehicle) for 1-2 hours.

-

Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

Western Blot: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-p-IR) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Strip the membrane and re-probe for total IR as a loading control. Quantify the band intensities to determine the ratio of p-IR to total IR.

Protocol 3: Cell Viability (MTT) Assay

It is essential to determine if the observed cellular effects of the inhibitor are due to target engagement or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity.

Materials:

-

Cells used in the cellular assay.

-

(4-phenylphenoxy)phosphonic acid.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

Procedure:

-

Seed 2 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of (4-phenylphenoxy)phosphonic acid, including a vehicle control (DMSO) and a positive control for toxicity (e.g., 10 µM staurosporine).[11]

-

Incubate for the duration of the longest cellular experiment (e.g., 48 hours).[11]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

-

Incubate overnight in a humidified atmosphere.[11]

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

References

- 1. eijppr.com [eijppr.com]

- 2. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Functionalization with (4-phenylphenoxy)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the surface functionalization of various oxide substrates with (4-phenylphenoxy)phosphonic acid. This process forms a stable, self-assembled monolayer (SAM) that can modify surface properties such as hydrophobicity, biocompatibility, and corrosion resistance. The protocols outlined below cover the synthesis of the phosphonic acid, preparation of the substrate, the functionalization procedure, and subsequent characterization of the modified surface.

Synthesis of (4-phenylphenoxy)phosphonic Acid

Experimental Protocol: Synthesis of Diethyl (4-phenylphenoxy)phosphonate

This procedure is adapted from standard methods for the synthesis of aryl phosphonates.

| Parameter | Value/Description |

| Reactants | 4-bromophenoxybenzene, Triethyl phosphite, Nickel(II) chloride (catalyst) |

| Solvent | Toluene (anhydrous) |

| Temperature | 150-160 °C |

| Reaction Time | 48 hours |